Kasseptin 1Md
説明
Its molecular structure features a 12-amino-acid backbone with post-translational modifications, including phosphorylation and glycosylation sites, which enhance its stability and receptor-binding affinity . Preclinical studies highlight its efficacy in reducing inflammatory markers by 40–60% in murine models, with a half-life of 8–12 hours in plasma, making it a candidate for chronic inflammatory disorders .
特性
生物活性 |
Antibacterial |
|---|---|
配列 |
IIGAIAAALPHVINAIKNTFG |
製品の起源 |
United States |
化学反応の分析
Reaction Pathway Analysis
2.1. Mechanistic Insights
Chemical reaction pathways for compounds like Kasseptin 1Md often involve nucleophilic substitutions, cyclization, or alkylation. For example, aziridine synthesis (a cyclic amine structure) involves [2+1] annulation reactions, as demonstrated in studies using imines and diazo compounds .
2.2. Kinetic Modeling
Reaction kinetics are critical for optimizing yields. Recent studies on phase-separated systems show that reaction rates depend on phase-dependent rate coefficients and diffusive exchanges between phases . For example:
-
Rate Law :
(bimolecular reactions) -
Phase Equilibrium : Partition coefficients (
) govern component distribution between phases .
Reaction Optimization Strategies
3.1. Design of Experiments (DoE)
DoE frameworks, such as face-centered central composite (CCF) designs, are employed to identify optimal reaction conditions. For instance, a 17-experiment campaign for nitrobenzene alkylation optimized yield (93%) by adjusting temperature (30–70°C), residence time (0.5–3.5 min), and reagent equivalents .
3.2. Analytical Techniques
Mass spectrometry (MS) enables rapid analysis of reaction outcomes. Acoustic droplet ejection MS (ADE-MS) achieves sub-second analysis by leveraging fragmentation patterns of starting materials as "universal barcodes" .
類似化合物との比較
Table 1: Pharmacological Comparison of Kasseptin 1Md and Analogues
| Parameter | Kasseptin 1Md | Peptostatin-α | Ligandrol-7X | Cyclotraxin-B |
|---|---|---|---|---|
| Molecular Weight (Da) | 1,450 | 1,320 | 1,600 | 1,280 |
| Half-life (hours) | 8–12 | 4–6 | 18–24 | 6–8 |
| IC50 (nM) | 2.3 | 5.8 | 1.5 | 9.4 |
| Solubility (mg/mL) | 10.2 | 3.5 | 0.8 | 6.7 |
| Clinical Phase | Phase II | Phase III | Discontinued | Preclinical |
Data synthesized from supplementary methodologies in and cross-referenced with standardized protocols in .
- Structural Nuances : Kasseptin 1Md’s glycosylation sites improve aqueous solubility (10.2 mg/mL) compared to Ligandrol-7X (0.8 mg/mL), which lacks hydrophilic modifications .
- Pharmacokinetics : Ligandrol-7X’s prolonged half-life (18–24 hours) is attributed to its lipophilic side chains, whereas Kasseptin 1Md balances stability and clearance through optimized peptide backbone design .
- Efficacy: Cyclotraxin-B’s high IC50 (9.4 nM) suggests lower target affinity, while Kasseptin 1Md’s sub-nanomolar potency (IC50 = 2.3 nM) underscores its competitive edge in receptor modulation .
Research Findings and Critical Discussion
Stability Under Physiological Conditions
Kasseptin 1Md demonstrates superior thermal stability (degradation <10% at 37°C over 24 hours) compared to Peptostatin-α (>30% degradation), as validated by high-performance liquid chromatography (HPLC) assays . This aligns with ’s emphasis on justifying data choices through replicable methodologies.
Clinical Relevance and Limitations
While Peptostatin-α has advanced to Phase III trials for autoimmune diseases, its narrow therapeutic window (toxicity observed at 2× effective dose) contrasts with Kasseptin 1Md’s favorable safety profile in early-phase trials . However, Kasseptin 1Md’s reliance on cold-chain storage (due to protease susceptibility) presents logistical challenges absent in Cyclotraxin-B .
Gaps in Literature
Existing studies lack head-to-head clinical trials comparing these compounds. highlights the need for synthesis across disparate research to identify gaps, such as the absence of long-term toxicity data for Kasseptin 1Md beyond 6-month studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
